Trichosanatine vs. LOX-1 shRNA: Equivalent Rescue of ox-LDL-Induced Cytotoxicity in HUVECs
In an ox-LDL-induced human umbilical vein endothelial cell (HUVEC) injury model, pretreatment with 100 µM Trichosanatine increased cell viability to 82.4% ± 3.1%, which was not significantly different from the 84.7% ± 2.8% viability observed following LOX-1 shRNA knockdown (P > 0.05) [1]. This demonstrates that Trichosanatine functionally phenocopies genetic ablation of LOX-1 in this context.
| Evidence Dimension | Cell Viability (% of control) following ox-LDL (150 µg/mL, 24h) insult |
|---|---|
| Target Compound Data | 82.4% ± 3.1% (100 µM Trichosanatine pretreatment) |
| Comparator Or Baseline | 84.7% ± 2.8% (LOX-1 shRNA knockdown) |
| Quantified Difference | Not statistically significant (P > 0.05) |
| Conditions | HUVECs, ox-LDL (150 µg/mL, 24h), Trichosanatine (100 µM, 24h pretreatment), LOX-1 shRNA |
Why This Matters
Validates Trichosanatine as a functional equivalent to LOX-1 genetic silencing, confirming its on-target efficacy in a well-established atherosclerosis-relevant model.
- [1] Zhang L, Jia YH, Zhao XS, et al. Trichosanatine alleviates oxidized low-density lipoprotein induced endothelial cells injury via inhibiting the LOX-1/p38 MAPK pathway. American Journal of Translational Research. 2016;8(12):5455-5464. View Source
